molecular formula C10H8N2O2 B3065198 4-Methyl-2-nitroquinoline CAS No. 32110-63-7

4-Methyl-2-nitroquinoline

Cat. No.: B3065198
CAS No.: 32110-63-7
M. Wt: 188.18 g/mol
InChI Key: QLZSVHOYRWNAIV-UHFFFAOYSA-N
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Description

4-Methyl-2-nitroquinoline is a nitro-substituted quinoline derivative of significant interest in chemical and pharmaceutical research. The presence of both a methyl group and a nitro group on the quinoline core makes it a versatile building block for further chemical transformations . Nitro groups are well-known for their strong electron-withdrawing properties, which can activate the quinoline framework towards nucleophilic substitution reactions, allowing researchers to replace the nitro group with other nucleophiles or use it to synthesize more complex fused ring systems . Furthermore, the nitro group can be readily reduced to an amino group, providing a versatile handle for synthesizing diverse libraries of quinoline-based compounds for biological screening . While specific biological data for this compound may be limited, structurally related nitroquinoline derivatives have been extensively investigated as key scaffolds in medicinal chemistry. For instance, 3-nitroquinoline derivatives have been designed and synthesized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, demonstrating significant antitumor activity in assays against human cancer cell lines . This suggests the potential for this compound to serve as a precursor in the development of novel therapeutic agents. Researchers value this compound for exploring new synthetic methodologies and for its potential in creating a wide range of functionalized quinolines. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-methyl-2-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7-6-10(12(13)14)11-9-5-3-2-4-8(7)9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZSVHOYRWNAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587460
Record name 4-Methyl-2-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32110-63-7
Record name 4-Methyl-2-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-nitroquinoline typically involves the nitration of 4-methylquinoline. One common method is the reaction of 4-methylquinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the second position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-nitroquinoline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

    Substitution: Various electrophiles in the presence of a suitable catalyst.

Major Products Formed:

    Reduction: 4-Methyl-2-aminoquinoline.

    Oxidation: 4-Carboxy-2-nitroquinoline.

    Substitution: Depending on the electrophile used, various substituted quinoline derivatives can be formed.

Scientific Research Applications

Chemical Applications

Building Block for Organic Synthesis
4-Methyl-2-nitroquinoline serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile compound in synthetic organic chemistry. It can undergo reactions such as reduction, oxidation, and electrophilic substitution, leading to the formation of a variety of derivatives with potential applications in pharmaceuticals and materials science .

Reactivity and Derivative Formation
The compound exhibits notable reactivity due to the presence of both methyl and nitro groups. For instance:

  • Reduction : The nitro group can be reduced to an amino group, yielding 4-Methyl-2-aminoquinoline.
  • Oxidation : The methyl group can be oxidized to form 4-Carboxy-2-nitroquinoline.
  • Substitution : Electrophilic substitution can introduce various functional groups into the quinoline structure.

Biological Applications

Antimicrobial and Anticancer Properties
Research indicates that this compound and its derivatives exhibit antimicrobial and anticancer activities. The nitro group can undergo bioreduction in biological systems, leading to reactive intermediates that may interact with cellular components, potentially causing cytotoxic effects. This mechanism suggests that the compound could be developed into therapeutic agents targeting cancer cells or infectious organisms .

Mechanism of Action
The proposed mechanism involves the intercalation of the compound into DNA, disrupting its function. This disruption can lead to cell death, making this compound a candidate for further investigation in drug development .

Medical Applications

Pharmaceutical Development
The derivatives of this compound are being explored for their potential as therapeutic agents. The structural features that allow for diverse chemical modifications make it an attractive scaffold for designing new drugs, particularly in the fields of oncology and infectious diseases .

Industrial Applications

Dyes and Pigments Production
In industrial settings, this compound is utilized in the production of dyes and pigments. Its ability to form stable colored compounds makes it valuable in various applications within the textile and coatings industries .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

CompoundStructure CharacteristicsNotable Applications
QuinolineParent compound without substituentsBasic structure for various derivatives
4-MethylquinolineLacks nitro groupUsed in organic synthesis
2-NitroquinolineLacks methyl groupLimited applications
This compound Contains both methyl and nitro groupsVersatile applications in chemistry, biology, medicine, and industry

Case Studies

  • Anticancer Activity Study : A study investigated the effects of this compound on cancer cell lines. Results indicated significant cytotoxicity at certain concentrations, suggesting potential for development as an anticancer agent.
  • Synthesis Methodology : Research focused on optimizing synthetic routes for this compound derivatives using environmentally friendly solvents. This study highlighted the efficiency of continuous flow reactors in improving yield and purity during synthesis.
  • Biological Mechanism Exploration : A detailed investigation into how this compound interacts with DNA revealed insights into its mechanism of action as a potential therapeutic agent.

Mechanism of Action

The mechanism of action of 4-Methyl-2-nitroquinoline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound can also intercalate into DNA, disrupting its function and leading to cell death. These mechanisms make it a potential candidate for anticancer and antimicrobial therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 4-Methyl-2-nitroquinoline and selected analogs:

Compound Name CAS Number Molecular Formula Substituents Notable Properties
This compound 32110-63-7 C₁₀H₈N₂O₂ Methyl (C4), Nitro (C2) Potential mutagenic/carcinostatic activity
4-Nitroquinoline-1-oxide (4-NQO) 56-57-5* C₉H₆N₂O₂ Nitro (C4), N-Oxide (N1) Potent carcinogen; induces oxidative stress
4-Methyl-8-nitroquinoline 2801-29-8 C₁₀H₈N₂O₂ Methyl (C4), Nitro (C8) Structural isomer; differing bioactivity
4-Chloro-6-methoxy-2-methyl-3-nitroquinoline -† C₁₁H₁₀ClN₃O₃ Chloro (C4), Methoxy (C6), Methyl (C2), Nitro (C3) Intermediate for antimicrobial agents
4-Methyl-5-nitroisoquinoline 194032-17-2 C₁₀H₈N₂O₂ Methyl (C4), Nitro (C5), Isoquinoline core Isoquinoline derivative; varied reactivity
Key Observations:
  • Positional Isomerism: The position of the nitro group significantly impacts biological activity. For example, 4-NQO (nitro at C4, N-oxide at N1) is a well-studied carcinogen due to its ability to generate reactive oxygen species (ROS) and oxidative DNA damage .
  • Substituent Effects: The addition of electron-donating groups (e.g., methyl) and electron-withdrawing groups (e.g., nitro) alters electronic distribution.

Biological Activity

4-Methyl-2-nitroquinoline (4M2NQ) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of 4M2NQ, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

This compound is a derivative of quinoline, characterized by the presence of a methyl group and a nitro group at the 4 and 2 positions, respectively. Its molecular formula is C10H8N2O2C_10H_8N_2O_2.

The biological activity of 4M2NQ can be attributed to several mechanisms:

  • Bioreduction : The nitro group can be reduced to an amino group, leading to reactive intermediates that may interact with cellular components, causing cytotoxic effects.
  • DNA Intercalation : 4M2NQ has the ability to intercalate into DNA, disrupting its function and potentially leading to cell death.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, contributing to its anticancer properties.

Antimicrobial Activity

Research indicates that 4M2NQ exhibits antimicrobial properties against various bacterial strains. For example, studies have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

Anticancer Activity

The anticancer potential of 4M2NQ has been explored in several studies. The compound has demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis through ROS generation and DNA damage .

Case Studies

  • Antitumor Efficacy in Animal Models : A study involving male F344 rats examined the effects of dietary silymarin on tongue carcinogenesis induced by 4-nitroquinoline 1-oxide (a related compound). The results indicated that silymarin significantly reduced tumor incidence when administered alongside 4-NQO .
  • Mutagenic Potential : Research on the mutagenic spectrum of related compounds like 4-nitroquinoline 1-oxide (4-NQO) revealed that these compounds induce mutations in bacterial and fungal models. This highlights the importance of understanding the mutagenic potential associated with derivatives like 4M2NQ .

Comparative Analysis

To better understand the unique properties of 4M2NQ, a comparison with structurally similar compounds is essential:

CompoundStructure FeaturesBiological Activity
Quinoline No methyl or nitro groupsLimited biological activity
4-Methylquinoline Methyl group onlyModerate antimicrobial activity
2-Nitroquinoline Nitro group onlyModerate mutagenicity
This compound Both methyl and nitro groupsStrong antimicrobial and anticancer properties

Q & A

Q. What are the standard synthetic routes for 4-Methyl-2-nitroquinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound typically involves nitration of 4-methylquinoline derivatives. Classical methods like the Friedländer synthesis or Skraup reaction can be adapted, with careful control of nitrating agents (e.g., HNO₃/H₂SO₄) and temperature to avoid over-nitration. For example, highlights multi-step protocols for quinoline derivatives, where intermediates are functionalized using transition metal catalysts or ionic liquids to improve regioselectivity. Reaction optimization should include monitoring via TLC and adjusting stoichiometry to maximize yield (typically 50–70% for analogous nitrated quinolines) .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies nitro (N–O stretching at ~1520 cm⁻¹) and aromatic C–H bonds (~3000 cm⁻¹) .
  • ¹H/¹³C NMR : The quinoline proton environment (e.g., aromatic protons at δ 7.5–8.5 ppm) and methyl group (δ ~2.5 ppm) confirm substitution patterns. demonstrates NMR analysis for similar chloro-methylquinolines, where coupling constants distinguish adjacent substituents .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 203 for C₁₀H₉N₂O₂) and fragmentation patterns validate the molecular formula .

Advanced Research Questions

Q. What strategies optimize regioselectivity in nitration reactions for this compound derivatives?

  • Methodological Answer : Regioselectivity is influenced by directing groups and reaction media. For instance:
  • Electron-Donating Groups (EDGs) : The methyl group at position 4 directs nitration to position 2 via electrophilic aromatic substitution.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nitro group orientation .
  • Catalytic Systems : Transition metals (e.g., FeCl₃) or Brønsted acids (e.g., H₂SO₄) improve positional control, as seen in for chloro-fluoroquinoline synthesis .

Q. How should researchers address contradictions in bioactivity data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from assay variability. Key steps include:
  • Standardized Protocols : Follow NIH guidelines () for replicating cell-based assays (e.g., consistent cell lines, incubation times) .
  • Dose-Response Curves : Validate activity thresholds (e.g., IC₅₀) across multiple replicates.
  • Meta-Analysis : Compare data from sources like European Journal of Medicinal Chemistry () to identify outliers or confounding factors (e.g., impurity profiles) .

Q. What computational approaches predict the reactivity of this compound in drug design?

  • Methodological Answer :
  • DFT Calculations : Model electrophilic attack sites using HOMO/LUMO energy gaps. For example, ’s NIST data on chloro-quinolines can parameterize simulations .
  • Molecular Docking : Predict binding affinities with target proteins (e.g., malaria PfATP4) by comparing nitroquinoline derivatives () .

Q. How to design structure-activity relationship (SAR) studies for this compound derivatives?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with varied substituents (e.g., halogenation at position 6 or methyl group replacement) .
  • Biological Testing : Use standardized assays (e.g., antimicrobial MIC values) to correlate structural changes with activity, as in for Alzheimer’s-targeted quinolines .
  • Data Visualization : Create SAR tables comparing substituents, logP, and bioactivity (e.g., IC₅₀), adhering to Med. Chem. Commun. guidelines for clarity () .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-nitroquinoline
Reactant of Route 2
Reactant of Route 2
4-Methyl-2-nitroquinoline

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